molecular formula C5H6F6 B8487211 1,1,1,2,3,3-Hexafluoropentane CAS No. 57915-69-2

1,1,1,2,3,3-Hexafluoropentane

Cat. No.: B8487211
CAS No.: 57915-69-2
M. Wt: 180.09 g/mol
InChI Key: ZFLGZRKZAAHFBI-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoropentane is a fluorinated organic compound of significant interest in advanced research and development sectors. Based on the applications of similar fluorocarbons, this chemical is primarily investigated for its potential as a high-performance solvent or cleaning agent, particularly in precision-demanding fields like electronics and aerospace manufacturing . Its structure suggests utility in specialty formulations where thermal stability and low reactivity are paramount. Researchers also explore its value as a building block or intermediate in synthetic organic chemistry, especially for introducing fluorinated segments into target molecules to alter their physical properties or biological activity . As a hydrofluorocarbon, it has been studied as a component in azeotropic mixtures, which are crucial for processes requiring consistent boiling points and enhanced solvent recovery, thereby improving the efficiency and environmental footprint of industrial cleaning and deposition processes . This product is intended for research purposes in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments prior to use.

Properties

CAS No.

57915-69-2

Molecular Formula

C5H6F6

Molecular Weight

180.09 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoropentane

InChI

InChI=1S/C5H6F6/c1-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3

InChI Key

ZFLGZRKZAAHFBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Scientific Research Applications

Solvent in Chemical Reactions

Due to its low boiling point and non-flammability, 1,1,1,2,3,3-Hexafluoropentane is often used as a solvent in chemical reactions. It is particularly effective in cleaning processes for electronic components where traditional solvents may leave residues or be too reactive. Its azeotropic mixtures with alcohols like methanol and ethanol have been reported to enhance cleaning efficiency while allowing for solvent recovery .

Pharmaceutical Applications

In medicinal chemistry, fluorinated compounds are known to improve pharmacological properties such as membrane permeability and metabolic stability. This compound can serve as a solvent or reagent in drug formulation processes. Its unique properties may enhance the solubility of drug candidates or stabilize active pharmaceutical ingredients during synthesis .

Material Science

The compound's characteristics make it suitable for use in developing functional materials. For instance, it can be incorporated into polymer matrices to improve thermal stability and chemical resistance. Research indicates that fluorinated polymers exhibit enhanced performance in harsh environments compared to their non-fluorinated counterparts .

Data Tables

Application AreaSpecific Use CaseBenefits
Chemical ReactionsSolvent for cleaning electronic componentsNon-flammable; effective residue removal
PharmaceuticalsSolvent/reagent in drug formulationEnhances solubility and stability of drug candidates
Material ScienceComponent in fluorinated polymer developmentImproved thermal stability and chemical resistance

Case Study 1: Cleaning Electronic Components

A study demonstrated that using a mixture of this compound with methanol significantly improved the cleaning efficiency of solder flux residues on circuit boards. The low boiling point allowed for rapid evaporation without leaving harmful residues .

Case Study 2: Drug Formulation

In a pharmaceutical study involving the formulation of a new antiviral drug, this compound was utilized as a solvent. The results indicated improved bioavailability of the drug due to enhanced solubility attributed to the compound's unique properties .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key structural analogs include:

Compound Name Molecular Formula Key Structural Features Boiling Point (°C) Synthesis Yield (Typical)
1,1,1,2,3,3-Hexafluoropentane C₅H₆F₆ Linear chain with six fluorines on C1–C3 81–82 (distillation) 75–80% (DTBP initiation)
1,1,1,2,3,3-Hexafluorohexane (29) C₆H₈F₆ Extended chain (additional methyl group) Similar to 28 1–3% (minor isomer)
4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) C₇H₁₀F₆ Branched chain with methyl groups on C4 103–104 80% (DTBP initiation)
1,1,1,2,3,3-Hexafluoro-5-methylhexane (31) C₇H₁₀F₆ Linear chain with terminal methyl group Not reported 3% (minor isomer)

Key Observations :

  • Branching vs. Linearity : Branched derivatives (e.g., 30) exhibit higher boiling points (103–104°C) compared to linear analogs (81–82°C), likely due to reduced molecular symmetry and increased van der Waals interactions .
  • Synthetic Efficiency : DTBP initiation enhances reaction yields (75–80%) compared to γ-ray methods (8–20%), attributed to elevated temperatures promoting radical formation .

Functionalized Derivatives

  • Hexafluoropentane-1,5-diol Formal : Used in cationic ring-opening polymerization to synthesize fluorinated polyethers with tailored molecular weights (Mn ~21,000). These polymers serve as precursors for high-performance elastomers .
  • Metal Complexation : Derivatives like 1,1,1,5,5,5-hexafluoropentane-2,4-dione form stable complexes with Ca²⁺ and Ba²⁺, highlighting fluorinated ligands' role in coordinating large metal ions .

Thermodynamic and Environmental Properties

  • Environmental Regulations : The U.S. EPA regulates structurally related compounds (e.g., hexafluoropropoxy derivatives) under Significant New Use Rules (SNURs), mandating impervious gloves to mitigate dermal exposure risks .

Preparation Methods

Halogen Exchange Reactions

Fluorination via halogen exchange is a versatile strategy. For example, 1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS 1980045-73-5) undergoes nucleophilic substitution with potassium fluoride (KF) to replace bromine or chlorine atoms with fluorine. While this method is effective for introducing fluorine, the regioselectivity of substitution must be carefully controlled to achieve the desired isomer.

Mechanistic Considerations:

  • Nucleophilic Attack: Fluoride ions target electrophilic carbon atoms adjacent to electron-withdrawing groups (e.g., CF₃).

  • Challenges: Competing elimination reactions may occur, necessitating anhydrous conditions and polar aprotic solvents (e.g., DMF).

Dehydrofluorination and Rearrangement

The condensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) with amines or alcohols can yield intermediates amenable to dehydrofluorination. For example, reactions with amino alcohols produce oxazepines, which undergo base-catalyzed rearrangements to fluorinated pyridines . While this route primarily generates heterocycles, analogous strategies could be adapted for aliphatic systems.

Critical Parameters:

  • Base Selection: Strong bases (e.g., DBU) facilitate 1,3-proton shifts and Wittig rearrangements .

  • Temperature Control: Ambient to reflux conditions, depending on substrate stability .

Direct Fluorination of Alkanes

Electrochemical or radical-mediated fluorination of pentane derivatives remains underexplored but holds promise. For instance, electrochemical fluorination of diacids or ketones in HF-containing electrolytes could introduce multiple fluorine atoms . However, this method faces challenges in regiocontrol and side reactions.

Case Study:

  • Substrate: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

  • Outcome: Limited success due to competing decarboxylation .

Purification and Characterization

Post-synthetic purification is critical for isolating 1,1,1,2,3,3-hexafluoropentane from complex mixtures. Techniques include:

  • Fractional Distillation: Effective for separating fluorinated alkanes based on boiling point differences .

  • Chromatography: Silica gel chromatography with nonpolar eluents (e.g., hexane) removes polar byproducts .

Analytical Data:

  • 19F^{19} \text{F} NMR: Distinct signals for CF₃ (δ\delta -64.6 ppm) and CF₂ groups (δ\delta -68.1 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 293.43 (C₅H₄BrClF₆).

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